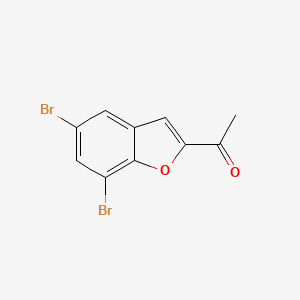

1-(5,7-Dibromo-1-benzofuran-2-yl)-1-ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

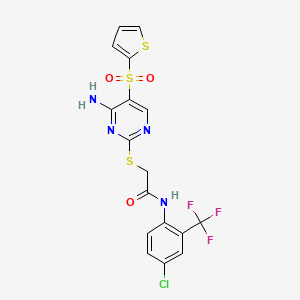

“1-(5,7-Dibromo-1-benzofuran-2-yl)-1-ethanone” is a chemical compound with the molecular formula C15H8Br2O2 . It is also known by several other names such as “(5,7-dibromo-1-benzofuran-2-yl) (phenyl)methanone” and “2-benzoyl-5,7-dibromo-1-benzofuran” among others .

Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran ring system substituted with bromine atoms at the 5 and 7 positions . The benzofuran system is further substituted at the 2 position with an ethanone group . The compound has a molecular weight of 380.03 g/mol .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 380.03 g/mol . It has a computed XLogP3-AA value of 5.4, indicating its lipophilicity . It has no hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass is 379.88706 g/mol and its monoisotopic mass is 377.88910 g/mol . The topological polar surface area is 30.2 Ų . The compound has a heavy atom count of 19 .

Applications De Recherche Scientifique

Benzofuran Derivatives in Medicinal Chemistry

Benzofuran derivatives, such as 1-(5,7-Dibromo-1-benzofuran-2-yl)-1-ethanone, have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. These compounds are ubiquitous in nature and have been identified as potential natural drug lead compounds. Benzofuran compounds exhibit strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. The diverse biological activities and potential applications in pharmaceuticals make benzofuran derivatives critical subjects of chemical and pharmaceutical research worldwide. Novel methods for constructing benzofuran rings have been discovered, facilitating the synthesis of complex benzofuran derivatives with high yield and fewer side reactions. This versatility and the relationship between the bioactivities and structures of benzofuran derivatives underscore their potential in drug development and therapy Yu-hang Miao et al., 2019.

Antimicrobial Applications of Benzofuran Derivatives

Benzofuran derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents active toward different clinically approved targets. Resistance to antibiotics represents a major global problem, necessitating the development of new therapeutic agents. Benzofuran and its derivatives are found to be suitable structures with a wide range of biological and pharmacological applications. They have been utilized in treating skin diseases such as cancer or psoriasis, demonstrating the unique structural features and wide array of biological activities that make benzofuran a privileged structure in drug discovery. The emergence of benzofuran derivatives as efficient antimicrobial candidates highlights their potential in addressing the urgent need for new drugs in the fields of drug invention and development Asha Hiremathad et al., 2015.

Benzofuran Compounds as Radical Scavengers

Chromones and benzofuran derivatives have been associated with significant physiological activities, including anti-inflammatory, antidiabetic, antitumor, and anticancer properties. These biological activities are thought to be related to the antioxidant properties of chromones, i.e., their capacity to neutralize active oxygen and to cut off free radicals processes that can delay or inhibit cell impairment, leading to various diseases. The radical scavenging potential of benzofuran derivatives highlights their importance in developing therapeutic agents that can mitigate oxidative stress and related pathologies Preeti Yadav et al., 2014.

Propriétés

IUPAC Name |

1-(5,7-dibromo-1-benzofuran-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2O2/c1-5(13)9-3-6-2-7(11)4-8(12)10(6)14-9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZWFMCKSPHEGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC(=CC(=C2O1)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2593640.png)

![Methyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2593642.png)

![4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B2593647.png)

![[6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid](/img/structure/B2593648.png)

![Methyl 4-[4-(4-methoxybenzoyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2593650.png)

![5-Chloro-7-[morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B2593661.png)